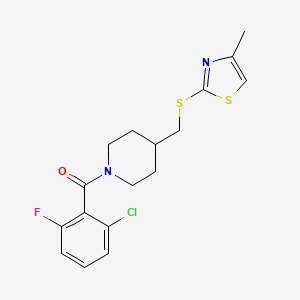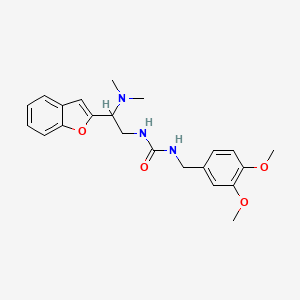
1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(3,4-dimethoxybenzyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(3,4-dimethoxybenzyl)urea is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as BDBU and has been synthesized using various methods. In
科学的研究の応用
Synthesis and Characterization
A series of phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid were synthesized, showcasing the versatility of benzofuran derivatives in creating compounds with potential antioxidant and antibacterial activities (S. Shankerrao, Y. Bodke, & Sundar S. Mety, 2013). Similarly, another study involved the synthesis of benzofuran aryl ureas and carbamates, highlighting the biological significance of benzofuran derivatives (H. M. N. Kumari et al., 2019).
Biological Activities
Antioxidant and Antibacterial Properties
Compounds derived from benzofuran, such as phenolic esters and amides, demonstrated good chelating ability with Fe+2 ions and exhibited good scavenging activity with DPPH free radicals. Some of these compounds were equipotent to ampicillin against various bacteria, suggesting their potential as antimicrobial agents (S. Shankerrao, Y. Bodke, & Sundar S. Mety, 2013).
Antimicrobial Screening
Benzofuran aryl ureas and carbamates have been evaluated for their antimicrobial activities, with several compounds characterized by NMR and IR, indicating the structural diversity and applicability of benzofuran derivatives in developing antimicrobial agents (H. M. N. Kumari et al., 2019).
Advanced Synthesis Techniques
The use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate for the Lossen rearrangement and the synthesis of ureas from carboxylic acids showcases innovative approaches in the synthesis of biologically active compounds, offering good yields without racemization under mild conditions (Kishore Thalluri et al., 2014).
特性
IUPAC Name |
1-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-3-[(3,4-dimethoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-25(2)17(20-12-16-7-5-6-8-18(16)29-20)14-24-22(26)23-13-15-9-10-19(27-3)21(11-15)28-4/h5-12,17H,13-14H2,1-4H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKFPOJSYKPSBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NCC1=CC(=C(C=C1)OC)OC)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(3,4-dimethoxybenzyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

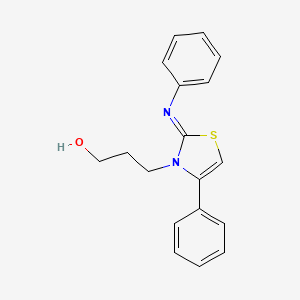
![[4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride](/img/structure/B2463832.png)
![5-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2463833.png)
![3,9-dimethyl-7-(4-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2463834.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(isoxazol-3-yl)oxalamide](/img/structure/B2463840.png)
![3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
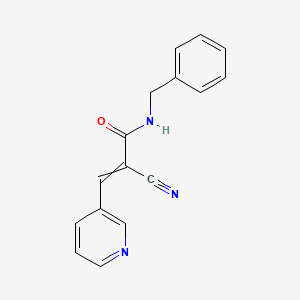
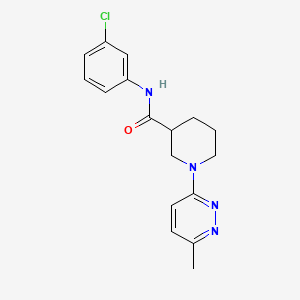
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2463848.png)
![N-benzyl-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2463850.png)
![2-Bromo-[1,3]thiazolo[4,5-b]pyrazine](/img/structure/B2463851.png)

